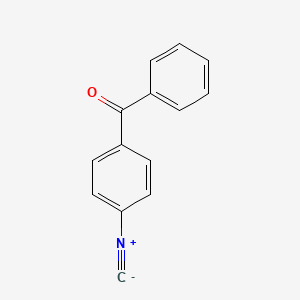

4-Isocyanobenzophenone

Description

4-Isocyanobenzophenone (CAS: 141492-50-4) is a benzophenone derivative featuring a ketone group bridging two phenyl rings, with an isocyano (-NC) substituent at the para position of one aromatic ring. Benzophenone derivatives are widely utilized in organic synthesis, photochemistry, and materials science due to their aromatic stability and tunable reactivity. The isocyano group enhances its utility in multicomponent reactions, such as the Ugi reaction, where it acts as a key building block for constructing complex molecules.

Properties

IUPAC Name |

(4-isocyanophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMYAXFQPGJROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185202 | |

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3128-83-4 | |

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanide, p-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzophenone with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the final product .

Another method involves the use of triethylamine and trichlorophosphate in tetrahydrofuran at 0°C under an inert atmosphere. This method yields 4-Isocyanobenzophenone with high purity and efficiency .

Industrial Production Methods

Industrial production of 4-Isocyanobenzophenone typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanide group to an amine.

Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.

Major Products Formed

Oxidation: Formation of benzophenone oxides.

Reduction: Formation of 4-aminobenzophenone.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4-Isocyanobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and in the study of protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Isocyanobenzophenone involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

The reactivity and applications of benzophenone derivatives are heavily influenced by their substituents. Below is a comparative analysis:

Table 1: Key Features of 4-Isocyanobenzophenone and Analogues

Physicochemical Properties and Stability

- Benzophenone-4: Requires stringent purity assessments due to regulatory standards in cosmetics; impurities must be characterized for safety.

Biological Activity

4-Isocyanobenzophenone (ICBP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ICBP, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 4-Isocyanobenzophenone

4-Isocyanobenzophenone is a member of the isocyanate family, which are known for their reactivity and potential biological effects. The compound's structure allows it to interact with various biological targets, leading to a range of pharmacological activities.

The biological effects of ICBP are primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

- Modification of Enzymatic Activity : ICBP can inhibit specific enzymes by modifying their active sites.

- Cellular Signaling Alterations : The compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with ICBP:

- Antimicrobial Activity : ICBP exhibits significant activity against various bacterial strains.

- Antitumor Effects : The compound has shown promise in inhibiting cancer cell growth and inducing apoptosis in vitro.

- Neuroprotective Properties : Studies indicate that ICBP may protect neuronal cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Antimicrobial Activity

A study assessed the antimicrobial properties of ICBP against various bacterial strains, revealing that it possesses a minimum inhibitory concentration (MIC) comparable to traditional antibiotics such as ciprofloxacin. This suggests potential applications in treating resistant bacterial infections.

Antitumor Studies

In vitro studies have shown that ICBP significantly inhibits the growth of breast cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis, with IC50 values indicating substantial efficacy at nanomolar concentrations. These findings highlight its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research focusing on neuroprotection has demonstrated that ICBP can mitigate neuronal damage caused by oxidative stress. In models simulating neurodegenerative diseases, treatment with ICBP resulted in reduced cell death and improved cellular function, suggesting its promising role in neuroprotection.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of ICBP showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

- Cancer Research : In research involving breast cancer cell lines (MCF-7), ICBP was found to induce significant apoptosis, providing insights into its potential use as an anticancer drug.

- Neuroprotection : A study highlighted the neuroprotective effects of ICBP on neuronal cells subjected to oxidative stress, suggesting that it may be beneficial in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.